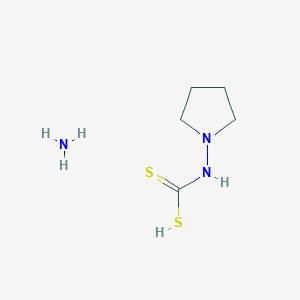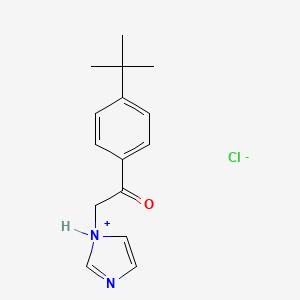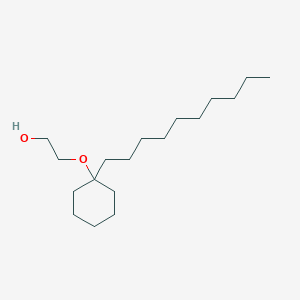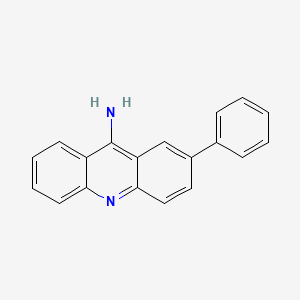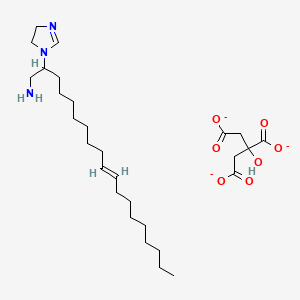![molecular formula C16H21N3O2 B13768523 Propanenitrile, 3,3'-[(phenylimino)bis(2,1-ethanediyloxy)]bis- CAS No. 68391-48-0](/img/structure/B13768523.png)
Propanenitrile, 3,3'-[(phenylimino)bis(2,1-ethanediyloxy)]bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanenitrile, 3,3’-[(phenylimino)bis(2,1-ethanediyloxy)]bis- is a complex organic compound with the molecular formula C16H21N3O2 It is known for its unique structure, which includes a phenyl group linked to two propanenitrile groups through an imino and ethylene glycol ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 3,3’-[(phenylimino)bis(2,1-ethanediyloxy)]bis- typically involves the reaction of aniline with acrylonitrile in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which then reacts with ethylene glycol to form the final product. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Common solvents include ethanol or methanol.
Catalyst: Basic catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and maximizing efficiency.
化学反応の分析
Types of Reactions
Propanenitrile, 3,3’-[(phenylimino)bis(2,1-ethanediyloxy)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives of the phenyl group.
科学的研究の応用
Propanenitrile, 3,3’-[(phenylimino)bis(2,1-ethanediyloxy)]bis- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of Propanenitrile, 3,3’-[(phenylimino)bis(2,1-ethanediyloxy)]bis- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, affecting their function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
- N,N-Bis(2-cyanoethyl)aniline
- Bis(2-cyanoethyl)phenylamine
- N,N-Dicyanoethyl-aniline
Uniqueness
Propanenitrile, 3,3’-[(phenylimino)bis(2,1-ethanediyloxy)]bis- is unique due to its dual nitrile groups and the presence of an ethylene glycol ether linkage. This structure imparts distinct chemical properties, such as increased solubility in polar solvents and enhanced reactivity in certain chemical reactions, making it a valuable compound for various applications.
特性
CAS番号 |
68391-48-0 |
|---|---|
分子式 |
C16H21N3O2 |
分子量 |
287.36 g/mol |
IUPAC名 |
3-[2-[N-[2-(2-cyanoethoxy)ethyl]anilino]ethoxy]propanenitrile |
InChI |
InChI=1S/C16H21N3O2/c17-8-4-12-20-14-10-19(11-15-21-13-5-9-18)16-6-2-1-3-7-16/h1-3,6-7H,4-5,10-15H2 |
InChIキー |
LHIVWGDROKTSST-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(CCOCCC#N)CCOCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B13768445.png)
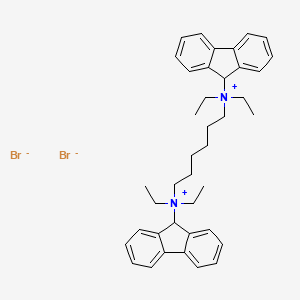
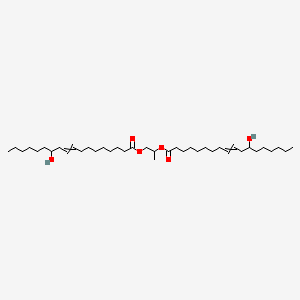
![3-[(4-Bromobenzyl)sulfanyl]-6-ethoxypyridazine](/img/structure/B13768453.png)
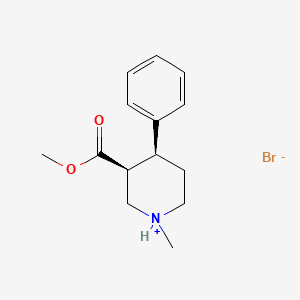
![Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4'-bipyridine]-3,5-dicarboxylate--hydrogen iodide (1/1)](/img/structure/B13768461.png)

